molecular formula C6H11NO3 B1194557 Methyl aminolevulinate CAS No. 33320-16-0

Methyl aminolevulinate

货号: B1194557
CAS 编号: 33320-16-0
分子量: 145.16 g/mol
InChI 键: YUUAYBAIHCDHHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲基氨基乙酰丙酸盐是一种主要用于光动力疗法的化合物。它是一种前药,在体内代谢为原卟啉IX,一种光敏剂。 该化合物以商品名Metvix上市,用于治疗非黑色素瘤皮肤癌,包括基底细胞癌 .

准备方法

甲基氨基乙酰丙酸盐是通过5-氨基乙酰丙酸的酯化反应合成的。该反应涉及使用甲醇和酸催化剂来生成甲酯。 工业生产方法通常涉及在受控条件下进行大规模酯化过程,以确保高纯度和高产率 .

化学反应分析

甲基氨基乙酰丙酸盐会发生几种类型的化学反应:

    氧化: 它可以被氧化成原卟啉IX,这是其作为光敏剂活化的关键步骤。

    还原: 还原反应不太常见,但在特定条件下可能会发生。

    取代: 它可以发生取代反应,特别是在强亲核试剂的存在下。

这些反应中常用的试剂包括氧气和光之类的氧化剂,它们是光动力疗法中激活它的必需条件。 这些反应形成的主要产物是原卟啉IX .

科学研究应用

Treatment of Actinic Keratosis

Actinic keratosis is a precancerous skin condition resulting from prolonged sun exposure. Methyl aminolevulinate has been extensively studied for its efficacy in treating this condition.

Clinical Efficacy

A retrospective study involving 57 patients demonstrated that photodynamic therapy with this compound significantly improved clinical outcomes, particularly for facial lesions. The study reported a higher response rate and longer remission duration for facial lesions compared to those on the scalp and hands .

Study Number of Patients Lesion Location Response Rate Remission Duration
Fernández-Guarino et al. (2008)57Face, Scalp, HandsHigher for faceLonger for face

Treatment of Basal Cell Carcinoma

This compound is also used in the treatment of nodular basal cell carcinoma (BCC). A five-year follow-up study comparing PDT with this compound to excision surgery showed promising results.

Long-Term Outcomes

The study included 97 patients and found that the sustained complete response rate at five years was 76% for the this compound group compared to 96% for the surgical group. However, the cosmetic outcomes were significantly better in the PDT group .

Treatment Method Sustained Complete Response Rate Cosmetic Outcome
This compound PDT76%Excellent/Good: 87%
Excision Surgery96%Excellent/Good: 54%

Patient Self-Application of PDT

Recent studies have explored the feasibility of patient self-application of this compound daylight photodynamic therapy (DL-PDT). A study conducted in Germany revealed high levels of patient satisfaction and effectiveness when patients applied the treatment themselves.

Patient Satisfaction and Effectiveness

In this open-label study with 50 elderly patients, 94% reported satisfaction with the treatment process, and at three months post-treatment, 62% of lesions were completely clear .

Parameter Outcome
Overall Satisfaction94%
Complete Clearance Rate62%

Comparison with Other Treatments

This compound has been shown to be equally effective as other treatments such as aminolevulinic acid in managing actinic keratosis and basal cell carcinoma . A comparative analysis indicates that both treatments yield similar efficacy but may differ in patient tolerability and cosmetic outcomes.

作用机制

甲基氨基乙酰丙酸盐的作用机制包括在局部应用后转化为原卟啉IX。原卟啉IX在治疗的皮肤病变中积累,并在暴露于适当波长的光后,产生单线态氧。这种单线态氧会破坏细胞区室,特别是线粒体,从而导致细胞死亡。 分子靶标包括参与细胞凋亡的细胞器和途径 .

相似化合物的比较

甲基氨基乙酰丙酸盐通常与5-氨基乙酰丙酸进行比较,5-氨基乙酰丙酸是另一种用于光动力疗法的化合物。虽然这两种化合物都有效,但甲基氨基乙酰丙酸盐更易溶于脂类,使其能够更有效地穿透富含脂类的皮脂环境。这使其特别适用于治疗痤疮寻常型等疾病。 其他类似化合物包括氨基乙酰丙酸甲酯和甲基δ-氨基乙酰丙酸 .

生物活性

Methyl aminolevulinate (MAL) is a synthetic porphyrin precursor that plays a significant role in photodynamic therapy (PDT), particularly for the treatment of non-hyperkeratotic, non-pigmented actinic keratosis and superficial basal cell carcinoma. This article delves into the biological activity of MAL, examining its mechanisms, efficacy, and clinical applications, supported by data tables and case studies.

MAL acts as a prodrug that is metabolized into protoporphyrin IX (PpIX), a potent photosensitizer. Upon application to the skin lesions, MAL accumulates in the target tissues. When exposed to specific wavelengths of light (typically red light), PpIX generates reactive oxygen species (ROS), including singlet oxygen, which leads to cellular damage and apoptosis in malignant cells. The mechanism can be summarized as follows:

  • Application : MAL cream is applied to the affected area.
  • Metabolism : MAL is converted to PpIX within the cells.
  • Light Activation : Exposure to light activates PpIX, producing ROS.
  • Cell Death : ROS induce oxidative stress leading to cell death.

Efficacy in Clinical Studies

MAL has been extensively studied for its efficacy in treating actinic keratosis and basal cell carcinoma. Below is a summary of findings from relevant studies:

StudyTreatmentOutcomeNotes
MAL-PDT vs Temoporfin-PDTHigher response rate for MAL-PDT in certain cell linesLocalization in plasma membrane correlated with better outcomes
Long-term efficacy comparisonMAL-PDT superior to ALA-PDT for superficial basal-cell carcinomaNo significant aesthetic differences noted
Stability studyMAL stable at pH 4; loses activity at higher pH levelsImportant for storage and application conditions

Case Studies

  • Actinic Keratosis Treatment :
    A retrospective study evaluated patients with multiple actinic keratoses treated with MAL-PDT. The results showed a significant reduction in lesion counts post-treatment, with a high patient satisfaction rate regarding cosmetic outcomes.
  • Superficial Basal Cell Carcinoma :
    In a clinical trial comparing MAL-PDT to traditional surgical methods, patients receiving MAL-PDT exhibited comparable long-term clearance rates with fewer adverse effects, highlighting its potential as a non-invasive treatment option.

Biological Activity Insights

Research indicates that the biological activity of MAL is influenced by several factors:

  • Concentration and Exposure Time : Optimal concentrations (e.g., 0.5 mM) and exposure times (e.g., 5 hours) have been determined for maximum efficacy in PDT protocols .
  • Cellular Response : Different cell lines exhibit varying sensitivity to MAL-PDT, suggesting that individual tumor characteristics may influence treatment outcomes .
  • Adverse Effects : While generally well-tolerated, some patients may experience localized erythema or swelling post-treatment, which are typically transient .

属性

IUPAC Name

methyl 5-amino-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUAYBAIHCDHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048570
Record name Methyl aminolevulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, 2.20e+02 g/L
Record name Methyl aminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Photosensitization following application of methyl aminolevulinate cream occurs through the metabolic conversion of methyl aminolevulinate (prodrug) to photoactive porphyrins (PAP), which accumulates in the skin lesions to which the cream has been applied. When exposed to light of appropriate wavelength and energy, the accumulated photoactive porphyrins produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen. The absorption of light results in an excited state of porphyrin molecules, and subsequent spin transfer from photoactive porphyrins to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals.
Record name Methyl aminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

33320-16-0
Record name Methyl aminolevulinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33320-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl aminolevulinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033320160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl aminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl aminolevulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL AMINOLEVULINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl aminolevulinate
Reactant of Route 2
Reactant of Route 2
Methyl aminolevulinate
Reactant of Route 3
Reactant of Route 3
Methyl aminolevulinate
Reactant of Route 4
Reactant of Route 4
Methyl aminolevulinate
Reactant of Route 5
Reactant of Route 5
Methyl aminolevulinate
Reactant of Route 6
Reactant of Route 6
Methyl aminolevulinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。